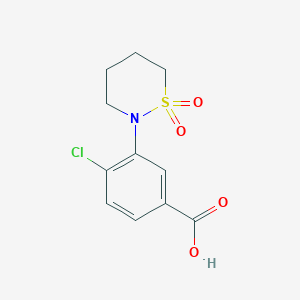

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXSJOHKJMEPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amino Alcohols with Sulfurizing Agents

A primary route involves cyclocondensation between 3-amino-4-chlorobenzoic acid derivatives and sulfur-containing reagents. For example, reacting 3-amino-4-chlorobenzoic acid with 1,5-dibromopentane in the presence of sodium sulfide (Na₂S) forms the thiazinan ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) yields the sulfone group.

Reaction Conditions:

Rhodium-Catalyzed Intramolecular Aziridination

Adapted from methods for analogous thiazinan sulfones, this approach uses 3-vinyl-4-chlorobenzoic acid derivatives. Treatment with Rh₂(OAc)₄ and PhI(OAc)₂ induces intramolecular aziridination, forming the thiazinan ring. Oxidation with m-chloroperbenzoic acid (mCPBA) completes the sulfone group installation.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Rh₂(OAc)₄ |

| Oxidant | PhI(OAc)₂ (1.2 equiv) |

| Yield (Post-Oxidation) | 75% |

Thioamide Cyclization

A thiourea intermediate is generated by reacting 3-amino-4-chlorobenzoic acid with carbon disulfide (CS₂) and methyl iodide , followed by cyclization with 1,3-dibromopropane . Oxidation with KMnO₄ in acidic medium yields the sulfone.

Mechanistic Steps:

- Thiourea Formation:

$$ \text{3-NH}2\text{-4-Cl-C}6\text{H}3\text{COOH} + \text{CS}2 \rightarrow \text{3-SC(NH}2\text{)-4-Cl-C}6\text{H}_3\text{COOH} $$ - Cyclization:

$$ \text{Thiourea} + 1,3-\text{Br(CH}2\text{)}3\text{Br} \rightarrow \text{Thiazinane Ring} $$ - Oxidation:

$$ \text{Thiazinane} + \text{KMnO}_4 \rightarrow \text{Sulfone} $$

Comparative Analysis of Methods

Critical Reaction Parameters

Oxidation of Thiazinane to Sulfone

Controlled oxidation is vital to prevent over-oxidation of the benzoic acid group. H₂O₂ in acetic acid (1:3 v/v) at 0°C achieves selective sulfone formation without decarboxylation.

Chlorination Strategies

The chloro group is typically introduced early via:

- Direct Chlorination: Using Cl₂ gas on 3-nitrobenzoic acid, followed by nitro reduction.

- Sandmeyer Reaction: Diazotization of 3-aminobenzoic acid with NaNO₂/HCl, then treatment with CuCl.

Purification and Characterization

Industrial-Scale Considerations

For bulk production, the cyclocondensation method is preferred due to lower catalyst costs. Continuous flow reactors enhance safety and yield by optimizing:

- Residence time (20–30 minutes)

- Temperature gradients (50°C → 80°C)

- In-line oxidation with H₂O₂.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and dioxido groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also interact with active sites of enzymes, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

- This compound derivatives

- Other benzoic acid derivatives with similar structural features

Uniqueness

The uniqueness of this compound lies in its combination of a chloro group, a benzoic acid moiety, and a 1,2-thiazinane ring with a dioxido substitution. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a synthetic organic compound that integrates a thiazinan moiety into its structure, which may influence its biological activity. This article explores the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid framework substituted with a chlorine atom and a thiazinan group containing a dioxido functional group. Its molecular formula is , with a molecular weight of 251.69 g/mol. The presence of the thiazinan ring is significant as it may enhance interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazine and benzimidazole structures exhibit diverse biological activities, including:

- Antimicrobial Effects : Thiazine derivatives have shown promise in combating various bacterial and fungal infections.

- Anticancer Properties : Some derivatives have been linked to cytotoxic effects against cancer cell lines.

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to reduce inflammation in biological models.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways.

- Oxidative Stress Modulation : The compound may play a role in reducing oxidative stress by scavenging free radicals or enhancing antioxidant defenses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Findings |

|---|---|---|

| Benzimidazole Derivatives | Antimicrobial | Effective against Gram-positive bacteria |

| Thiazole-based Compounds | Anticancer | Induced apoptosis in breast cancer cells |

| 4-Chlorobenzamide Derivatives | Analgesic | Reduced pain response in animal models |

Case Study 1: Antimicrobial Activity

A study on thiazolidine derivatives showed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research involving thiazine derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The study highlighted the potential for these compounds to induce apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid in a laboratory setting?

- Methodological Answer : The synthesis involves multi-step organic reactions, including the formation of the thiazinan ring and subsequent coupling to the chloro-substituted benzoic acid moiety. Key steps include:

- Use of anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert atmospheres (nitrogen/argon) to prevent hydrolysis or oxidation of intermediates .

- Sequential functionalization: Chlorination at the 4-position of the benzene ring precedes thiazinan ring installation via nucleophilic substitution or cyclization reactions .

- Final purification via recrystallization or column chromatography to isolate the target compound.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques : -NMR and -NMR to verify substituent positions and ring systems. IR spectroscopy confirms sulfone (S=O) and carboxylic acid (O-H) groups .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for characterizing the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Parameters include:

- Data collection at 295 K with Mo-Kα radiation.

- Refinement using software like SHELXL, achieving R-factors <0.05 for high accuracy .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the benzoic acid moiety?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro and sulfone groups direct electrophilic substitutions to meta/para positions.

- Catalysts : Use of palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to attach aryl groups selectively .

- Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted side reactions during thiazinan ring formation .

Q. What strategies optimize the yield of the thiazinan ring formation?

- Methodological Answer :

- Reaction Conditions : Elevated temperatures (80–100°C) in DMF or DMSO to enhance cyclization kinetics .

- Catalysts : Lewis acids (e.g., ZnCl) or base-mediated deprotonation (e.g., KCO) to accelerate ring closure .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) across labs .

- Structural Validation : Confirm batch purity via LC-MS and NMR to rule out impurities affecting results .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and validate experimental IC values .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

- Oxidative Resistance : Exposure to hydrogen peroxide (0.1–1 mM) to simulate oxidative stress, monitored via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.